N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide
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Overview
Description
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is an organic compound with the molecular formula C10H20N2O2 It is characterized by the presence of a cyclohexyl ring substituted with an acetamide group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid may be used to facilitate the reaction
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of N-[2-(2-oxoethylamino)-cyclohexyl]-acetamide.
Reduction: Formation of N-[2-(2-aminoethylamino)-cyclohexyl]-acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-acetamide
- N-(2-Aminoethyl)-acetamide
- N-(2-Hydroxyethyl)-cyclohexylamine
Uniqueness
N-[2-(2-Hydroxy-ethylamino)-cyclohexyl]-acetamide is unique due to the presence of both a hydroxyethylamino group and a cyclohexyl ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-[2-(2-hydroxyethylamino)cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(14)12-10-5-3-2-4-9(10)11-6-7-13/h9-11,13H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXADDOTLEAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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